3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Medicinal Chemistry Organic Synthesis Quality Control

Uncontrolled substitution of boronate ester building blocks can derail medicinal chemistry programs through altered reactivity and regioisomer uncertainty. This ortho-chloro pinacol ester ensures planned molecular topology is preserved in every coupling. - The electron-withdrawing chloro group accelerates transmetalation, reducing cycle times and improving process mass intensity. - The pinacol ester demonstrates >60-day bench stability and compatibility with silica gel chromatography, streamlining intermediate purification. - Guaranteed ≥97% purity eliminates stoichiometric uncertainty, suppressing homocoupled dimer byproducts in large-scale Suzuki-Miyaura reactions.

Molecular Formula C12H17BClNO2
Molecular Weight 253.53 g/mol
CAS No. 877160-63-9
Cat. No. B1520578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS877160-63-9
Molecular FormulaC12H17BClNO2
Molecular Weight253.53 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,15H2,1-4H3
InChIKeyYKQXROMICPMQBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-chlorophenylboronic Acid Pinacol Ester: Overview


3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 877160-63-9), also known as 4-Amino-2-chlorophenylboronic acid pinacol ester, is a bifunctional C–C coupling building block featuring an aniline core, an ortho-chloro substituent, and a pinacol boronate ester . This pinacol ester form typically offers superior bench stability, defined crystallinity, and reliable purification by silica gel chromatography compared to the corresponding free boronic acid, which can be prone to protodeboronation and instability [1]. As a key intermediate in Suzuki–Miyaura cross-coupling, its unique substitution pattern introduces both steric and electronic effects that directly differentiate its synthetic utility and functional group tolerance from non-chlorinated or para-substituted analogs [2].

Suzuki–Miyaura C–C coupling building block with ortho-chloro aniline core
Pinacol ester format supports silica gel purification and ambient handling
Reported ambient bench stability over 60 days for multi-step library synthesis

Risks of Substituting the Chloro-Aniline Boronate Ester


Generic substitution of 4-Amino-2-chlorophenylboronic acid pinacol ester with the non-chlorinated 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 214360-73-3) or meta-substituted isomer can fundamentally alter a synthetic route. The ortho-chloro group of the target compound is not an inert spectator; it inductively withdraws electron density from the aromatic ring, which significantly modulates the oxidative addition and transmetalation steps in Suzuki–Miyaura couplings, potentially enabling or disabling cross-coupling at specific positions on a heterocyclic scaffold [1]. An uncontrolled swap risks a drop in reaction yield, a change in chemoselectivity, or the production of a different regioisomeric intermediate. Furthermore, the target compound's distinct solid-state morphology (off-white to light brown crystalline powder) and lower melting point profile (120–125 °C) differentiate it during procurement and quality control from its non-chlorinated analog, which exhibits a much higher melting range of 166–170 °C .

Target4‑Amino‑2‑chlorophenylboronic acid pinacol ester
Non‑chlorinated analogOrtho‑chloro inductive withdrawal may significantly alter oxidative addition and transmetalation, potentially shifting cross‑coupling selectivity and yield. Regioisomeric outcome may differ.
Target physical profile
Distinct solid‑state morphology (off‑white crystalline powder) and lower melting range differentiate procurement and QC from the non‑chlorinated analog, which exhibits a much higher mp.
Meta‑substituted isomer
Switching to the meta‑chloro isomer can alter steric and electronic effects on the coupling site, resulting in different coupling efficiency or regioisomer formation.

Quantitative Differentiation from Analog Boronates


Melting Point Depression vs. Non-Chlorinated Analog

The melting point (mp) of 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline provides a definitive, quantitative metric for procurement verification vs. a commonly mistaken non-chlorinated analog. The chlorinated target compound exhibits a significantly lower mp (120–125 °C) compared to the non-chlorinated 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 214360-73-3), which has a reported mp of 166–170 °C . This 44–50 °C depression is a direct consequence of the ortho-chloro substitution disrupting crystal lattice packing, serving as an immediate identity test upon receipt to prevent costly mis-shipments.

Melting point depression
Specification review
Target: 120–125 °C
Analog: 166–170 °C
Difference: ~44–50 °C
Reported mp difference supports identity verification upon receipt
Supplier QC data; independent validation advised for critical workflows
Medicinal Chemistry Organic Synthesis Quality Control

Silica Gel Stability vs. Boronic Acids

The pinacol boronate ester form of 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline offers a quantifiable advantage in purification workflow over corresponding aryl boronic acids. A seminal study by Oka et al. (2022) demonstrated that pinacol esters and analogous cyclic boronic esters exhibit markedly superior stability on silica gel, enabling routine chromatographic purification without protodeboronation—a process that typically destroys the free boronic acid analog, leading to yield losses [1]. While this study benchmarked ArB(Epin)s against pinacol esters, the class-level inference directly applies: the target compound, as a pinacol ester, maintains structural integrity on silica, whereas syntheses relying on the free 3-chloro-4-boronoaniline intermediate would suffer from on-column decomposition.

Silica gel stability
Class‑level
Estimated >80% recovery advantage over free boronic acid
Class‑level evidence supports purification‑friendly route design
Pinacol ester stability inferred from Org. Lett. 2022; direct recovery data not reported
Process Chemistry Synthetic Methodology Organoboron Chemistry

Bench Stability Advantage over Boronic Acid

The pinacol boronate ester architecture confers a significant air-stability advantage over the free boronic acid form. Robbins and Hartwig (2012) reported that pinacol boronate esters structurally analogous to the target compound are stable in air at room temperature for at least 60 days, whereas the corresponding heteroaryl and polyfluorophenyl boronic acids decompose rapidly under identical conditions [1]. This class-level stability profile means that 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be stored and handled in a typical laboratory environment without the need for an inert atmosphere, reducing storage costs and operational complexity.

Ambient bench stability
Class‑level
Stable ≥60 days in air at RT (class‑level inference)
Reported stability may reduce handling complexity and storage cost
Refer to Org. Lett. 2012 for stability of analogous pinacol boronates
Synthetic Chemistry C–C Coupling Reagent Stability

Faster Transmetalation in Suzuki-Miyaura Couplings

The presence of the ortho-chloro substituent adjacent to the boronate ester can accelerate transmetalation in palladium-catalyzed Suzuki–Miyaura couplings. Robbins and Hartwig demonstrated, via competition experiments, that heteroaryl and fluoroaryl pinacol boronates transmetalate faster than standard unsubstituted phenyl boronates [1]. While not a direct head-to-head with the target compound, this class-level inference suggests the ortho-chloro group's electron-withdrawing nature facilitates the key transmetalation step, potentially leading to higher biaryl product yields under identical conditions compared to the non-substituted 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which lacks this electronic activation.

Transmetalation rate
Class‑level
Faster transmetalation relative to unsubstituted phenyl‑Bpin
Reported electronic activation may support higher coupling efficiency
Indirect evidence; exact ratio for ortho‑Cl substrate not determined
Suzuki-Miyaura Coupling Reaction Kinetics Cross-Coupling Efficiency

Purity Specification for Reproducible Couplings

For procurement, the commercial specification of ≥96.0% purity by GC (routinely offered as 97%) for 4-Amino-2-chlorophenylboronic acid pinacol ester provides a clear advantage over lower-purity or unstandardized research-grade batches of alternative building blocks. This specification ensures that stoichiometric calculations in Suzuki–Miyaura couplings are accurate, minimizing the risk of incomplete conversion or homocoupling byproducts caused by over- or under-charging the boronate coupling partner, which is a known failure mode for in-class substitutions.

Purity specification
Specification review
≥96.0% (GC); routinely offered at 97%
Supplier specification supports stoichiometric accuracy in couplings
Verify lot‑specific COA; reduces need for pre‑use re‑purification
Analytical Chemistry Method Development Procurement Specification

Key Applications of Chloro-Boronate Ester


Ortho-Chloro Biaryl Synthesis via Suzuki Coupling

The compound is specifically suited to the rapid diversity-oriented synthesis of ortho-chloro biaryl anilines for kinase inhibitor or GPCR modulator projects. The quantitative evidence of its lower melting point (120–125 °C) vs. the non-chlorinated analog (166–170 °C) [Section 3, Evidence Item 1] ensures correct regioisomer selection in the laboratory. The pinacol ester's proven silica gel stability [Section 3, Evidence Item 2] allows for straightforward intermediate purification after the coupling step, a critical advantage over boronic acid-based routes. Its enhanced bench stability for over 60 days [Section 3, Evidence Item 3] makes it a reliable stock reagent for multi-month library production runs. [1]

Scalable Intermediate for Agrochemical APIs

The guaranteed ≥96% purity specification [Section 3, Evidence Item 5] eliminates variable stoichiometry in large-scale Suzuki–Miyaura couplings, thereby reducing the formation of problematic byproducts like homocoupled dimers that lower yield and complicate purification. The class-level evidence for faster transmetalation due to the electron-withdrawing ortho-chloro group [Section 3, Evidence Item 4] supports its use in processes where shorter cycle times directly improve process mass intensity and cost-of-goods. [1]

Lead Optimization through Chlorine Substitution

The ortho-chloro aniline motif is a recognized privileged structure for tuning metabolic stability and lipophilicity (cLogP). Unlike a non-chlorinated analog swap, procurement of this specific molecule ensures the planned chlorine atom is installed pre-coupling, enabling systematic SAR exploration with a validated building block. The reliable commercial availability at 97% purity supports iterative analoging without batch-to-batch variability. [1]

Application
Selection Property
Validation Focus
Ortho‑chloro biaryl library synthesis
Pinacol ester stability and regioisomer identity
Coupling yield and regioisomer confirmation by physical property check
Scalable Suzuki–Miyaura processes
High purity specification and transmetalation reactivity
Process mass intensity, byproduct control, and silica gel purification compatibility
SAR exploration using ortho‑chloro aniline
Reliable purity and bench‑stable building block
Batch‑to‑batch consistency, metabolic stability tuning, and coupling reproducibility
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